L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine
Description
L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine is a tetrapeptide composed of cysteine (Cys), proline (Pro), leucine (Leu), and a terminal cysteine residue.
Key characteristics inferred from similar compounds:
Properties
CAS No. |
62512-93-0 |
|---|---|
Molecular Formula |
C17H30N4O5S2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H30N4O5S2/c1-9(2)6-11(14(22)20-12(8-28)17(25)26)19-15(23)13-4-3-5-21(13)16(24)10(18)7-27/h9-13,27-28H,3-8,18H2,1-2H3,(H,19,23)(H,20,22)(H,25,26)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
SWSYYJWGZGJZGV-CYDGBPFRSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches for Tetrapeptide Preparation
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis represents the most commonly employed modern method for preparing defined peptide sequences. For L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine, this approach typically follows these general steps:
- Anchoring the C-terminal protected cysteine to a solid support (resin)
- Sequential deprotection of the N-terminus and coupling with protected amino acids in the order: leucine, proline, and cysteine
- Final cleavage from the resin with simultaneous removal of protecting groups
- Purification of the crude peptide
This methodology allows for efficient synthesis with minimal purification of intermediates, making it particularly suitable for laboratory-scale preparation.
Solution-Phase Synthesis
Traditional solution-phase methodologies remain valuable, particularly for large-scale production. Two primary approaches are employed:
Sequential Amino Acid Coupling
This approach involves stepwise addition of individual amino acids, starting from the C-terminus. Each intermediate is isolated and purified before the next coupling step. For this compound, this would involve four separate coupling reactions.
Fragment Condensation
This strategy involves synthesizing smaller peptide segments (typically dipeptides) separately and then coupling these segments to form the target tetrapeptide. For this compound, this typically involves coupling a Cys-Pro segment with a Leu-Cys segment.
Specific Preparation Methods for this compound
Solution-Phase Synthesis via Sequential Coupling
A detailed procedure adapted from patent literature describes a step-by-step approach that can be modified for the synthesis of this compound:
Preparation of S,N-ditrityl-L-cysteinyl-L-proline ester : S,N-ditrityl-L-cysteine is condensed with an L-proline ester in the presence of N,N'-dicyclohexylcarbodiimide in methylene chloride.
Formation of S,N-ditrityl-L-cysteinyl-L-proline : The resulting ester is saponified by refluxing with potassium hydroxide in methanol.
Preparation of S,N-ditrityl-L-cysteinyl-L-prolyl-L-leucine ester : The dipeptide is condensed with an L-leucine ester using dicyclohexylcarbodiimide.
Formation of S,N-ditrityl-L-cysteinyl-L-prolyl-L-leucine : The tripeptide ester is saponified with potassium hydroxide in methanol.
Preparation of S,N-ditrityl-L-cysteinyl-L-prolyl-L-leucyl-S-trityl-L-cysteine ester : The tripeptide is reacted with a protected cysteine ester in the presence of dicyclohexylcarbodiimide.
Deprotection : Selective deprotection is achieved using hot aqueous acetic acid or acetone solution of aqueous hydrochloric acid to produce the target tetrapeptide.
This procedure offers the advantage of well-defined intermediates and can be scaled up for larger preparations.
Modern SPPS Method for this compound
Contemporary solid-phase synthesis of this tetrapeptide typically follows this procedure:
Resin Loading : Attachment of Fmoc-Cys(Trt)-OH to Wang or Rink Amide resin using HBTU/HOBt and DIPEA.
Sequential Coupling :
- Deprotection of Fmoc with 20% piperidine in DMF
- Coupling of Fmoc-Leu-OH using HBTU/HOBt and DIPEA
- Deprotection of Fmoc with 20% piperidine in DMF
- Coupling of Fmoc-Pro-OH using HBTU/HOBt and DIPEA
- Deprotection of Fmoc with 20% piperidine in DMF
- Coupling of Fmoc-Cys(Trt)-OH using HBTU/HOBt and DIPEA
- Final Fmoc deprotection
Cleavage and Deprotection : Treatment with TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) to simultaneously cleave the peptide from the resin and remove all protecting groups.
Purification : Purification by reverse-phase HPLC to obtain the pure tetrapeptide.
This approach typically yields 70-85% of the desired product with >95% purity.
Native Chemical Ligation Approach
Recent advancements in peptide chemistry include the use of native chemical ligation techniques for preparing cysteine-containing peptides. A modified approach for this compound involves:
- Preparation of the thioester peptide segment (Pro-Leu-Cys-thioester)
- Synthesis of the N-terminal cysteine segment
- Ligation under aqueous conditions at neutral pH in the presence of thiol catalysts
- Purification by HPLC
This method is particularly valuable for minimizing racemization and side reactions.
Cysteinyl Prolyl Ester (CPE) Method
An innovative approach utilizing cysteinyl prolyl ester chemistry has been developed for the efficient synthesis of peptides containing cysteine and proline residues. For this compound preparation, this would involve:
- Synthesis of a modified Leu-Cys segment containing a cysteinyl prolyl ester
- Reaction with an N-terminal cysteine-containing segment
- Native chemical ligation under controlled conditions
- Purification of the final product
This method has demonstrated excellent efficiency for peptides containing the Cys-Pro motif, with yields typically exceeding 70%.
Protection Strategies for Cysteine Residues
The thiol groups of cysteine residues require careful protection during peptide synthesis to prevent unwanted side reactions. Several protection strategies are commonly employed:
Trityl (Trt) Protection
The trityl group represents the most widely used protecting group for cysteine residues in modern peptide synthesis:
| Feature | Details |
|---|---|
| Introduction | Reaction of cysteine with trityl chloride in the presence of a base (typically triethylamine) |
| Stability | Stable to basic conditions used in Fmoc-based SPPS |
| Removal | 95% TFA with scavengers (water, triisopropylsilane, ethanedithiol) |
| Advantages | Prevents racemization, minimizes disulfide formation, easily removed |
| Limitations | Bulky group that can affect coupling efficiency |
Patent literature describes the preparation of S,N-ditrityl-L-cysteine by reacting L-cysteine hydrochloride with trityl chloride in the presence of diethylamine.
Benzyl (Bn) Protection
The S-benzyl protection strategy offers excellent stability:
| Feature | Details |
|---|---|
| Introduction | Reaction of cysteine with benzyl halides under basic conditions |
| Stability | Extremely stable to acidic and basic conditions |
| Removal | Sodium in liquid ammonia or similar strong reducing conditions |
| Advantages | High stability throughout synthesis |
| Limitations | Harsh deprotection conditions that may affect other functional groups |
Patent literature notes that S-benzylated compounds "have been used in the past in order to block sulfur, whereby, in order to reestablish the free mercaptan group, treatment with sodium in liquid ammonia is required".
Acetamidomethyl (Acm) Protection
The acetamidomethyl group provides an alternative strategy with different removal conditions:
| Feature | Details |
|---|---|
| Introduction | Reaction with N-hydroxymethylacetamide under acidic conditions |
| Stability | Stable to TFA, piperidine, and most coupling conditions |
| Removal | Iodine oxidation or mercury(II) acetate |
| Advantages | Selective removal, compatible with orthogonal protection schemes |
| Limitations | Requires toxic reagents for deprotection |
Coupling Reagents and Conditions
Efficient peptide bond formation is critical for successful synthesis of this compound. Various coupling reagents have been employed:
Carbodiimide-Based Coupling
Dicyclohexylcarbodiimide (DCC) has been traditionally used for peptide bond formation:
R-COOH + DCC + H2N-R' → R-CO-NH-R' + DCU
Patent literature specifically describes using DCC in methylene chloride for the preparation of protected peptide segments. Modern modifications often include the addition of HOBt (1-hydroxybenzotriazole) to minimize racemization.
Uronium/Aminium-Based Coupling Reagents
Contemporary peptide synthesis frequently employs more advanced coupling reagents:
| Coupling Reagent | Structure | Advantages | Limitations |
|---|---|---|---|
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Rapid coupling, reduced racemization | Potential guanidination side reaction |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Superior activation, excellent for hindered couplings | Higher cost, excess can lead to side reactions |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | No guanidination side reactions, good stability | Slightly slower reaction rate |
For this compound synthesis, HBTU/HOBt combinations are particularly effective for standard couplings, while HATU may be preferred for the potentially difficult coupling involving proline.
Condensation Reaction Conditions
Typical conditions for peptide bond formation include:
- Solvent: DMF, DCM, or NMP (for solid-phase); DCM or THF (for solution-phase)
- Base: DIPEA or NMM (typically 2-3 equivalents)
- Concentration: 0.1-0.2 M for solution-phase reactions
- Temperature: Room temperature (occasionally cooling for sensitive couplings)
- Reaction time: 1-4 hours (solid-phase); 4-12 hours (solution-phase)
Deprotection and Purification Strategies
Deprotection Protocols
The selective removal of protecting groups is critical for successful synthesis:
N-terminal Protecting Groups
| Protecting Group | Deprotection Conditions | Application in Synthesis |
|---|---|---|
| Fmoc | 20% piperidine in DMF, 5-20 minutes | Solid-phase synthesis step-wise deprotection |
| Boc | TFA/DCM (1:1), 30-60 minutes | Solution-phase intermediates |
| Z (Cbz) | HBr/AcOH or catalytic hydrogenation | Alternative protection for solution synthesis |
Cysteine Side-Chain Deprotection
| Protecting Group | Deprotection Conditions | Notes |
|---|---|---|
| Trityl (Trt) | TFA/TIS/H₂O (95:2.5:2.5), 2-3 hours | Commonly used in final deprotection step |
| S-Benzyl | Na in liquid NH₃, -78°C | Requires specialized equipment |
| Acm | I₂ in AcOH/H₂O or Hg(OAc)₂ followed by H₂S | Selective deprotection possible |
Patent literature specifically mentions using "hot aqueous acetic acid or with an acetone solution of aqueous hydrochloric acid" for the selective removal of trityl protecting groups.
Purification Techniques
Purification of the final tetrapeptide typically involves multiple techniques:
Chromatographic Methods
| Method | Conditions | Application |
|---|---|---|
| Reverse-Phase HPLC | C18 column, H₂O/ACN gradient with 0.1% TFA | Final peptide purification, analytical assessment |
| Flash Chromatography | Silica gel, DCM/MeOH gradients | Purification of protected intermediates |
| Size Exclusion | Sephadex LH-20, MeOH or DMF | Removal of high molecular weight impurities |
Crystallization and Precipitation
For scale-up purposes, crystallization techniques are often employed:
- Precipitation from concentrated solutions by adding non-polar solvents (ether, hexane)
- Crystallization from alcohol/water mixtures
- Counter-ion crystallization using acetate or hydrochloride salts
Comparative Analysis of Preparation Methods
Different synthetic approaches offer distinct advantages and limitations for the preparation of this compound:
| Method | Advantages | Limitations | Typical Yield | Purity | Scale Suitability |
|---|---|---|---|---|---|
| SPPS (Fmoc Chemistry) | Rapid synthesis, minimal purification of intermediates, automation possible | Equipment requirements, cost of protected amino acids and resins | 70-85% | >95% after HPLC | mg to gram |
| Solution-Phase (Sequential) | Well-defined intermediates, scalable, no specialized equipment needed | Labor-intensive, multiple purification steps | 50-65% | >90% after final purification | gram to kilogram |
| Fragment Condensation | Reduced racemization risk, fewer steps | Optimization required for segment coupling | 60-75% | >90% after final purification | gram to kilogram |
| Native Chemical Ligation | Minimal side reactions, chemoselective | Requires thioester preparation | 65-80% | >95% after HPLC | milligram to gram |
| CPE Method | Efficient for Cys-Pro containing peptides | Specialized methodology, limited scalability | 70-85% | >95% after HPLC | milligram to gram |
Challenges and Considerations in Synthesis
Racemization Prevention
Racemization represents a significant concern in peptide synthesis, particularly during coupling reactions involving the carboxy group of cysteine. Strategies to minimize racemization include:
- Use of HOBt or HOAt additives during coupling
- Lower reaction temperatures for critical coupling steps
- Careful control of base concentration and exposure time
- Segment coupling approaches to minimize sensitive couplings
Oxidation Control
The thiol groups of cysteine residues are highly susceptible to oxidation, forming disulfide bonds that can complicate synthesis and purification:
- Addition of reducing agents (DTT, TCEP) during purification
- Use of degassed solvents and inert atmosphere
- Addition of 2-mercaptoethanol or thioanisole to cleavage mixtures
- Controlled pH conditions during handling of the final peptide
Solubility Challenges
The tetrapeptide and its intermediates may present solubility challenges:
- Protected intermediates often require organic solvents (DCM, DMF, DMSO)
- The final deprotected peptide typically requires aqueous or polar solvents
- Addition of small percentages of TFE or HFIP can improve solubility of difficult segments
- Use of chaotropic agents for the final peptide handling
Recent Innovations in Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation has emerged as an effective technique to accelerate peptide coupling reactions:
- Significantly reduced reaction times (minutes versus hours)
- Improved coupling efficiency for sterically hindered amino acids
- Reduction in side reactions through precise temperature control
- Particularly effective for difficult couplings involving proline
Enzyme-Assisted Synthesis
Recent advancements include the use of engineered enzymes for peptide synthesis:
- Subtilisin variants for regioselective peptide formation
- Protease-catalyzed segment condensation
- Reduction in racemization and side reactions
- Mild reaction conditions preserving cysteine integrity
Flow Chemistry Approaches
Continuous flow synthesis represents an emerging technology for peptide preparation:
- Improved reaction control and reproducibility
- Enhanced heat and mass transfer
- Potential for automation and scale-up
- Reduced exposure to harmful reagents
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol groups in the cysteine residues can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) under aqueous conditions.
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU in SPPS.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry: L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine is used in the study of peptide chemistry, including the synthesis and characterization of peptides and their derivatives.
Biology: In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Potential applications in medicine include the development of peptide-based drugs, therapeutic agents, and diagnostic tools. Peptides like this one can be designed to target specific receptors or enzymes in the body.
Industry: In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as additives in food and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide structure and enhance its binding affinity to targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sequence and Functional Analogues
(a) N-Acetyl-L-cysteine Derivatives
- N-Acetyl-L-cysteine Methyl Ester (CAS 7652-46-2) and N-Acetyl-L-cysteine Ethyl Ester (CAS 59587-09-6): These derivatives lack the Pro-Leu backbone but share the cysteine core. They are used as mucolytics and antioxidants, highlighting the importance of cysteine’s thiol group in redox activity .
- Comparison : Unlike L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine, these esters are smaller and lack the peptide backbone, limiting their conformational diversity.
(b) Cyclic Peptides
- Cyclo(Leucyl-prolyl) (CAS 2873-36-1): A diketopiperazine with Leu-Pro sequence. Cyclization enhances metabolic stability and membrane permeability .
(c) Longer Cysteine-Containing Peptides
- L-Tryptophan, L-cysteinyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl (CAS 607736-37-8): A pentapeptide with Cys-Ala-Ala-Leu-Pro sequence. The extended backbone allows for diverse interactions, though its larger size (MW 659.8) may reduce bioavailability compared to the tetrapeptide .
- Glycyl-L-alanylglycyl-L-prolyl-L-cysteinylglycyl-L-leucine (CAS 579473-45-3): A heptapeptide with a Cys-Pro motif. Its glycine-rich regions increase flexibility, contrasting with the Leu-mediated hydrophobicity in this compound .
Structural and Functional Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | Not provided | C₁₆H₂₆N₄O₅S₂ (inferred) | ~458.5 (inferred) | Cys-Pro-Leu-Cys sequence, disulfide potential |
| N-Acetyl-L-cysteine Methyl Ester | 7652-46-2 | C₆H₁₁NO₃S | 177.2 | Acetylated cysteine, esterified thiol |
| Cyclo(Leucyl-prolyl) | 2873-36-1 | C₁₁H₁₈N₂O₂ | 210.3 | Cyclic Pro-Leu, enhanced stability |
| L-Tryptophan, Cys-Ala-Ala-Leu-Pro | 607736-37-8 | C₃₁H₄₅N₇O₇S | 659.8 | Extended backbone, multiple alanine residues |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis typically employs solid-phase peptide synthesis (SPPS) . Key steps include resin attachment of the first amino acid (e.g., L-cysteine), sequential deprotection (using reagents like trifluoroacetic acid), and coupling (using activators like HOBt/DIC). To ensure reproducibility:
- Document resin type (e.g., Wang resin) and substitution levels.
- Specify coupling efficiency via Kaiser tests or HPLC monitoring.
- Include oxidation conditions (e.g., iodine in methanol) for disulfide bond formation .
- Data Table :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Deprotection | 20% piperidine/DMF | Remove Fmoc groups |
| Coupling | HOBt/DIC, 2 hr | Activate amino acids |
| Oxidation | 0.1M I₂/MeOH | Form intramolecular disulfide bonds |
Q. How can the identity and purity of this compound be validated?
- Methodological Answer : Use analytical HPLC (C18 column, gradient elution) for purity assessment (>95%). Confirm identity via mass spectrometry (MS) (e.g., ESI-MS for molecular ion detection) and NMR (¹H/¹³C for structural confirmation). For cysteine-rich peptides, monitor free thiol content using Ellman’s assay .
Advanced Research Questions
Q. How do variations in coupling reagents impact the synthesis efficiency of this compound?
- Methodological Answer : Compare coupling reagents (e.g., HOBt vs. HOAt) in SPPS. For example:
- HOBt/DIC : Lower racemization risk but slower coupling.
- HOAt/EDC : Higher efficiency for sterically hindered residues like L-leucine.
Quantify yields via HPLC and assess epimerization via chiral GC-MS .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Comparative Assays : Use standardized cell lines (e.g., HEK293 for receptor binding) and normalize data to internal controls (e.g., β-actin).
- Structural Dynamics : Employ circular dichroism (CD) to correlate conformational changes (e.g., α-helix vs. random coil) with activity.
- Statistical Validation : Apply ANOVA for inter-study variability analysis, ensuring p-values <0.05 .
Q. How can computational modeling enhance the design of this compound derivatives?
- Methodological Answer :
- Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to predict disulfide bond stability.
- Perform docking studies (AutoDock Vina) to identify binding poses with target proteins (e.g., proteases).
- Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) measurements .
Data Interpretation and Reporting Guidelines
Q. What are the best practices for reporting conflicting spectral data (e.g., NMR shifts) in peptide characterization?
- Methodological Answer :
- Disclose solvent systems (e.g., D₂O vs. DMSO-d6) and pH conditions.
- Cross-reference with databases (NIST Chemistry WebBook) for known cysteine/proline shift ranges .
- Include raw data in supplementary materials with baseline correction annotations .
Q. How should researchers address oxidation side-products during peptide synthesis?
- Methodological Answer :
- Monitor reactions via LC-MS for sulfoxide formation (m/z +16).
- Optimize oxidation conditions: Lower iodine concentrations (0.01M) or switch to dimethyl sulfoxide (DMSO)-mediated oxidation.
- Use reducing agents (TCEP) post-synthesis to revert over-oxidized species .
Ethical and Reproducibility Considerations
Q. What ethical guidelines apply to studies involving cysteine-rich peptides in biological systems?
- Methodological Answer :
- Obtain IRB approval for human cell line use.
- Adhere to ARRIVE guidelines for animal studies, detailing peptide dosages and administration routes.
- Disclose funding sources and potential conflicts of interest in acknowledgments .
Q. How can open-access data repositories improve reproducibility for this compound research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
